
3-Chloropyridine 1-oxide
Overview
Description
Chemical Structure and Properties 3-Chloropyridine 1-oxide (CAS 1851-22-5) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at position 3 and an N-oxide group at position 1. Its molecular formula is C₅H₄ClNO, with a molecular weight of 129.544 g/mol. Key physical properties include a density of 1.3 g/cm³, a boiling point of 310°C, and a flash point of 141.3°C . The N-oxide group enhances polarity, influencing solubility in polar solvents and reactivity in substitution reactions.
Applications
This compound serves as a pharmaceutical intermediate, particularly in synthesizing agrochemicals and bioactive molecules. Its reactivity at the chlorine and N-oxide positions enables diverse functionalization pathways .
Safety and Handling
this compound is harmful upon inhalation, skin contact, or ingestion. Safety protocols mandate the use of personal protective equipment (PPE), local exhaust ventilation, and storage in cool, ventilated areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 3-chloropyridine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent 3-chloropyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 3-Chloropyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3-Chloropyridine 1-oxide serves as an important pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds, including:
- Antimicrobial Agents : The compound is involved in the synthesis of pyridine derivatives that exhibit antimicrobial properties.
- Antihistamines : It plays a role in producing antihistamines, which are crucial for treating allergic reactions .
Case Study: Synthesis of Antihistamines
A notable application of this compound is in the synthesis of pheniramine, an antihistamine used to alleviate allergy symptoms. The synthesis involves coupling reactions where 3-chloropyridine acts as a precursor, facilitating the construction of complex molecular frameworks necessary for pharmacological activity .
Organic Synthesis Applications
In organic chemistry, this compound is employed as a building block for more complex molecules. Its reactivity allows it to participate in various coupling reactions, such as:
- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides, where 3-chloropyridine can serve as an aryl halide source .
- N-Oxidation Reactions : The compound can be oxidized to form N-oxides, which are valuable intermediates in the synthesis of heterocycles and other complex organic compounds .
Biocatalytic Applications
Recent studies have highlighted the potential of biocatalysis in synthesizing heteroaromatic N-oxides from compounds like this compound. Using whole-cell biocatalysts such as engineered Escherichia coli, researchers have successfully converted various pyridines into their corresponding N-oxides without side reactions, showcasing an environmentally friendly approach to organic synthesis .
Data Table: Comparison of Applications
Application Area | Specific Uses | Example Compounds |
---|---|---|
Pharmaceuticals | Antimicrobial agents, antihistamines | Pheniramine |
Organic Synthesis | Coupling reactions (Heck reaction) | Various aryl derivatives |
Biocatalysis | N-Oxidation reactions | Heteroaromatic N-Oxides |
Mechanism of Action
The mechanism of action of 3-chloropyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of the N-oxide functional group. This group can act as both an electron donor and acceptor, facilitating reactions such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
4-Chloro-3-methylpyridine 1-Oxide
- Structure : Chlorine at position 4, methyl group at position 3, and N-oxide at position 1.
- Molecular Formula: C₆H₆ClNO (MW: 143.57 g/mol) .
- Comparison: The methyl group increases steric hindrance and lipophilicity compared to 3-Chloropyridine 1-oxide. Limited data on reactivity, but the methyl group may stabilize intermediates in substitution reactions.
- Applications : Likely used in specialty chemical synthesis, though specific uses are undocumented in the evidence.
4-Nitroquinoline 1-Oxide (4NQO)
- Structure: Nitro group at position 4 and N-oxide on a quinoline backbone.
- Key Data: A potent carcinogen requiring metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which forms DNA adducts (e.g., 3-(deoxyadenosin-N6-yl)-4AQO) .
- Comparison: The nitro group in 4NQO is a stronger electron-withdrawing group than chlorine, increasing electrophilicity and DNA-binding capacity. Unlike this compound, 4NQO exhibits genotoxic and carcinogenic activity via enzymatic reduction .
- Applications : Used in cancer research to induce tumor models.
3-Chloro-4-nitropyridine 1-Oxide
- Structure : Chlorine at position 3, nitro group at position 4, and N-oxide.
- Molecular Formula : C₅H₂ClN₂O₃ (CAS 76439-45-7) .
- Dual substituents (Cl and NO₂) may facilitate cross-coupling reactions or serve as a bifunctional intermediate.
- Applications : Pharmaceutical intermediate; exact biological activity uncharacterized in the evidence.
3-Cyanopyridine 1-Oxide
- Structure: Cyano group at position 3 and N-oxide.
- Molecular Formula : C₆H₅N₂O (MW: 121.12 g/mol) .
- Comparison: The cyano group’s electron-withdrawing nature may accelerate nucleophilic aromatic substitution compared to chlorine. Lower molecular weight suggests reduced boiling/melting points relative to this compound.
- Applications : Organic synthesis precursor for nitrile-containing compounds.
Ethyl Pyridine-3-Carboxylate 1-Oxide
- Structure : Ethyl ester at position 3 and N-oxide.
- Molecular Formula: C₈H₉NO₃ (CAS 14906-63-9) .
- Increased solubility in organic solvents due to the ester moiety.
- Applications : Intermediate in synthesizing carboxylate derivatives for drug development.
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|
This compound | C₅H₄ClNO | 129.54 | Cl (C3), N-oxide | 310 | Pharmaceutical intermediates |
4-Chloro-3-methylpyridine 1-oxide | C₆H₆ClNO | 143.57 | Cl (C4), CH₃ (C3) | N/A | Specialty chemicals |
4-Nitroquinoline 1-oxide | C₉H₆N₂O₃ | 190.16 | NO₂ (C4), N-oxide | N/A | Carcinogenesis studies |
3-Chloro-4-nitropyridine 1-oxide | C₅H₂ClN₂O₃ | 174.54 | Cl (C3), NO₂ (C4) | N/A | Reactive intermediate |
3-Cyanopyridine 1-oxide | C₆H₅N₂O | 121.12 | CN (C3) | N/A | Nitrile-based synthesis |
Ethyl pyridine-3-carboxylate 1-oxide | C₈H₉NO₃ | 167.16 | COOEt (C3) | N/A | Ester hydrolysis/functionalization |
Biological Activity
3-Chloropyridine 1-oxide (C5H4ClNO) is a heterocyclic compound with notable biological activity. It is part of the pyridine family and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses, supported by case studies and research findings.
- Molecular Formula : C5H4ClNO
- Molecular Weight : 129.54 g/mol
- CAS Number : 1851-22-5
This compound is characterized by the presence of a chlorine atom at the 3-position and an N-oxide functional group, which contributes to its reactivity and biological properties.
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with N-oxide functionalities can exhibit antimicrobial properties. The coordination of N-oxides to metal ions enhances their ability to disrupt microbial cell functions .
- Cytotoxicity : Studies have demonstrated that this compound shows dose-dependent cytotoxic effects on various cell lines, including V3 cells and L5178Y mouse lymphoma cells. This cytotoxicity is linked to its clastogenic effects, which can lead to DNA damage .
Toxicity Studies
Toxicological assessments have revealed significant findings regarding the safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various N-oxides, including this compound. The results indicated that this compound effectively inhibited the growth of several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Cytotoxic Effects
In vitro studies using L5178Y mouse lymphoma cells demonstrated that this compound induced significant cytotoxicity at varying concentrations. The mechanism was attributed to oxidative stress and subsequent apoptosis in treated cells .
Comparative Biological Activity Table
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of microbial cell functions | |
Cytotoxicity | Induction of oxidative stress | |
Clastogenicity | DNA damage leading to cell death |
Synthesis and Applications
This compound can be synthesized through several methods, including oxidation processes involving chlorinated pyridines. Its applications extend beyond antimicrobial use; it serves as an intermediate in the synthesis of more complex compounds utilized in pharmaceuticals and agrochemicals.
Environmental Impact
The production and application of chlorinated compounds like this compound raise environmental concerns due to their potential toxicity. Therefore, research into greener synthesis methods and safer alternatives is ongoing.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloropyridine 1-oxide with high purity, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves chlorination of pyridine derivatives under controlled oxidation conditions. Key variables include solvent selection (e.g., methanol for solubility adjustments), temperature control (room temperature to 60°C), and catalyst use (e.g., meta-chloroperbenzoic acid for oxidation). Purification via column chromatography or recrystallization is critical to achieve >99% purity, as highlighted in safety protocols for handling halogenated pyridines .
- Validation : Characterize intermediates and final products using NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm the presence of the N-oxide group and chlorine substituent .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic HPLC analysis .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR : Look for deshielding effects in <sup>1</sup>H NMR due to the electron-withdrawing N-oxide group (e.g., shifts near δ 8.5–9.0 ppm for aromatic protons).
- IR : Confirm the N-O stretch at 1250–1350 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?
- Approach : Conduct systematic reproducibility studies, varying solvents (e.g., DMF vs. acetonitrile), stoichiometry, and reaction times. Use LC-MS to identify byproducts (e.g., over-oxidized species or dechlorinated analogs). Compare findings with literature and apply statistical tools (e.g., ANOVA) to assess significance .
- Case Study : A 2023 study noted discrepancies in yields due to trace moisture; rigorous drying of reactants improved consistency .
Q. What advanced analytical methods are suitable for studying the electronic effects of the N-oxide group in 3-Chloropyridine derivatives?
- Methods :
- DFT Calculations : Model charge distribution and frontier molecular orbitals to predict reactivity.
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding with solvents) .
Q. How can researchers design experiments to investigate the pharmacological potential of this compound while addressing toxicity concerns?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structurally similar compounds like 4-Nitroquinoline 1-oxide (a known carcinogen) .
- Metabolic Profiling : Use hepatic microsomes to identify detoxification pathways and reactive metabolites .
Q. Methodological Best Practices
Q. What strategies ensure reproducibility when documenting synthetic procedures for this compound?
- Guidelines :
- Detail reaction conditions (e.g., "stirred at 40°C for 24 hours under nitrogen").
- Report purification steps (e.g., "column chromatography with 3:1 hexane/ethyl acetate").
- Include error margins for yields and purity metrics .
Q. How should researchers statistically validate conflicting data on the compound’s stability under varying pH conditions?
- Statistical Framework :
- Perform triplicate stability tests at pH 2, 7, and 12.
- Use t-tests to compare degradation rates and principal component analysis (PCA) to identify dominant degradation pathways .
Q. Data Presentation and Publication Standards
- Tables/Figures : Limit to 3–5 key tables/graphs in the main text (e.g., synthetic routes, spectral data). Provide raw datasets in supplementary materials .
- References : Prioritize peer-reviewed journals over patents or non-specialized websites. Cite primary literature for reaction mechanisms and safety data .
Properties
IUPAC Name |
3-chloro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUNCTUUDERGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171713 | |
Record name | Pyridine, 3-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851-22-5 | |
Record name | Pyridine, 3-chloro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloropyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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